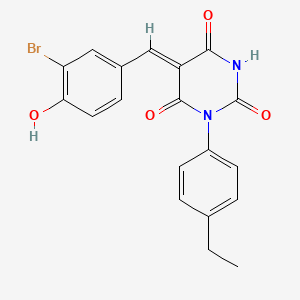![molecular formula C17H14BrClN2O2 B5915712 4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915712.png)
4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BVT.8002 and is a member of the family of vinyl carbamate compounds. The compound's unique chemical structure has made it a promising candidate for research in various applications, including medicinal chemistry, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of BVT.8002 is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, BVT.8002 may induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that BVT.8002 has several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, BVT.8002 has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. Additionally, BVT.8002 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BVT.8002 in lab experiments is its relatively simple synthesis process. Additionally, the compound has shown promise in a variety of research applications, making it a versatile option for scientists. However, one limitation of using BVT.8002 is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving BVT.8002. One area of research that shows promise is the development of BVT.8002-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its use in various research applications. Finally, research into the potential use of BVT.8002 in materials science may also be an interesting avenue to explore.
Synthesemethoden
The synthesis of BVT.8002 involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 4-chlorobenzoyl chloride in the presence of a base. This reaction produces an intermediate product, which is then reacted with N-methyl-N-[(trimethylsilyl)methyl]amine to form the final product, BVT.8002. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it an attractive option for research purposes.
Wissenschaftliche Forschungsanwendungen
BVT.8002 has shown potential in a variety of scientific research applications. One area of research where this compound has shown promise is in medicinal chemistry. Studies have shown that BVT.8002 exhibits anti-tumor activity and may be effective in the treatment of certain types of cancer. Additionally, BVT.8002 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-20-17(23)15(10-11-2-8-14(19)9-3-11)21-16(22)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,20,23)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSRDMZWBQSJIJ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)

![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915638.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915650.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915657.png)
![5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915658.png)
![methyl {5-bromo-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915664.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-bromobenzamide](/img/structure/B5915678.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915685.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915693.png)
![2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5915698.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915719.png)
![3-ethyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915724.png)